4-methoxy-N-{[(4-methoxyphenyl)formamido](3-phenoxyphenyl)methyl}benzamide
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Overview
Description
The compound “4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide” is a complex organic molecule. It contains several functional groups including two methoxy groups (-OCH3), an amide group (-CONH-), and a phenoxy group (-OPh). These functional groups suggest that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy groups could be introduced via a Williamson ether synthesis, the amide group could be formed via a reaction of an amine with a carboxylic acid or acyl chloride, and the phenoxy group could be introduced via a nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of these groups could lead to interesting electronic and steric effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could potentially undergo demethylation under acidic conditions, the amide group could undergo hydrolysis, and the phenoxy group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the methoxy and amide groups could increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
- 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound’s structure suggests that it might interact with adenosine receptors. Adenosine receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses. Investigating its binding affinity and selectivity for specific adenosine receptor subtypes could lead to novel drug development .
- 4-Methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide has been used as an internal standard in fluorous biphasic catalysis reactions. Its solubility properties in fluorous phases make it useful for monitoring reaction progress and optimizing catalytic conditions .
- Researchers have employed this compound as a starting reagent in the synthesis of other molecules. For instance, it serves as a precursor for the preparation of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, which has potential applications in medicinal chemistry .
- Scientists have used 4-methoxy-N-{(4-methoxyphenyl)formamidomethyl}benzamide to explore protein-ligand interactions. Its unique structure allows researchers to probe binding sites and study molecular recognition events, aiding drug discovery efforts .
Anticancer Properties
Adenosine Receptor Modulation
Fluorous Biphasic Catalysis
Synthetic Intermediates
Chemical Biology Studies
Future Directions
properties
IUPAC Name |
4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-34-23-15-11-20(12-16-23)28(32)30-27(31-29(33)21-13-17-24(35-2)18-14-21)22-7-6-10-26(19-22)36-25-8-4-3-5-9-25/h3-19,27H,1-2H3,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKPVVDZQNCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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